molecular formula C12H15ClFNO B2538616 4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride CAS No. 2197053-37-3

4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride

Cat. No.: B2538616
CAS No.: 2197053-37-3
M. Wt: 243.71
InChI Key: AJTBXBQDJCVDAM-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride is a fascinating chemical compound used extensively in scientific research. Its unique structure holds great potential for studying various biological processes and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride typically involves the reaction of indole derivatives with fluorinated reagents under controlled conditions. The process often includes steps such as halogenation, cyclization, and spiro formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride is widely used in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating biological processes and interactions at the molecular level.

    Medicine: Exploring potential therapeutic applications and drug development.

    Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride include:

  • 1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride
  • 4-Fluoroindole derivatives

Uniqueness

What sets 4-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-9-2-1-3-10-11(9)12(8-14-10)4-6-15-7-5-12;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTBXBQDJCVDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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